molecular formula C8H6N2O2 B1292559 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid CAS No. 898746-35-5

1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

Número de catálogo: B1292559
Número CAS: 898746-35-5
Peso molecular: 162.15 g/mol
Clave InChI: LDJMQIKMKHNGDB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid (CAS 898746-35-5) is a bicyclic heteroaromatic compound with the molecular formula C₈H₆N₂O₂ and a molecular weight of 162.15 g/mol. It is also referred to as 7-azaindole-6-carboxylic acid, highlighting its structural resemblance to indole derivatives with a nitrogen substitution in the pyridine ring . The compound is typically stored under dry conditions at 2–8°C to ensure stability .

Hazard Profile: The compound is classified with precautionary statements P261-P305+P351+P338, indicating risks of toxicity upon ingestion (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .

Propiedades

IUPAC Name

1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)6-2-1-5-3-4-9-7(5)10-6/h1-4H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJMQIKMKHNGDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646551
Record name 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898746-35-5
Record name 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mecanismo De Acción

Pharmacokinetics

It is known that compound 4h, a derivative of this compound, has a low molecular weight, which could be beneficial for its bioavailability and subsequent optimization.

Action Environment

It is known that the fgfr signaling pathway is an important and proven target for cancer therapeutics. Therefore, the efficacy of this compound derivatives could be influenced by factors such as the presence of other medications, the patient’s health status, and genetic factors that affect FGFR expression and function.

Análisis Bioquímico

Cellular Effects

This compound has been observed to exert significant effects on various cell types, particularly cancer cells. In breast cancer 4T1 cells, the compound inhibits cell proliferation and induces apoptosis. Additionally, it significantly reduces the migration and invasion capabilities of these cells. The compound’s impact on cell signaling pathways, such as the inhibition of FGFR signaling, plays a crucial role in these cellular effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of FGFRs. By binding to the hinge region of these receptors, the compound prevents the autophosphorylation of tyrosine residues, which is essential for the activation of downstream signaling pathways. This inhibition leads to reduced cell proliferation, migration, and invasion in cancer cells. Additionally, the compound’s interaction with FGFRs results in changes in gene expression related to cell growth and survival.

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models have revealed a dose-dependent response. At lower doses, the compound effectively inhibits FGFR signaling without causing significant toxicity. At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to its interaction with FGFRs. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 play a crucial role in the oxidation of the compound, followed by conjugation reactions that facilitate its excretion. These metabolic processes ensure the compound’s clearance from the body while maintaining its biochemical activity.

Actividad Biológica

1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry, particularly for its biological activity against various diseases, including cancer. This article presents an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a fused pyrrole and pyridine ring with a carboxylic acid functional group at the 6-position. Its molecular formula is C8H6N2O2C_8H_6N_2O_2 with a molecular weight of approximately 162.14 g/mol. The presence of the carboxylic acid group enhances its solubility and reactivity, making it a useful scaffold for drug development.

The primary mechanism of action for this compound involves the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs play a critical role in cell proliferation, migration, and survival, and their abnormal activation is implicated in various cancers. By targeting these receptors, the compound can effectively inhibit tumor growth and induce apoptosis in cancer cells.

Anticancer Properties

Research has demonstrated that derivatives of this compound exhibit potent inhibitory effects on cancer cell lines. For instance:

  • In vitro studies showed that certain derivatives significantly inhibited the proliferation of breast cancer cells (4T1) with IC50 values in the low nanomolar range (e.g., 7 nM for FGFR1) and induced apoptosis .
  • Migration and invasion assays confirmed that these compounds also hindered the metastatic potential of cancer cells .

Other Biological Activities

Apart from anticancer effects, this compound derivatives have exhibited various pharmacological activities:

  • Antiviral Activity : Some derivatives have shown moderate activity against HIV-1 replication .
  • Anti-inflammatory Effects : Compounds derived from this scaffold have been investigated for their potential to modulate immune responses .

Research Findings

Recent studies have focused on synthesizing and evaluating the biological activity of various derivatives of this compound. The following table summarizes key findings from notable research:

Study Compound Target IC50 (nM) Effect
Compound 4hFGFR17Inhibits proliferation and induces apoptosis in breast cancer cells
Compound XFGFR29Reduces migration and invasion capabilities
Derivative YHIV-1EC50 = 1.65Moderate inhibition of viral replication

Case Studies

Several case studies highlight the effectiveness of this compound derivatives in preclinical models:

  • Case Study 1 : A derivative was tested in a mouse model for breast cancer, showing significant tumor reduction compared to control groups.
  • Case Study 2 : Evaluation of antiviral activity against RSV demonstrated that specific derivatives maintained good bioavailability and pharmacokinetic profiles while exhibiting potent antiviral effects.

Comparación Con Compuestos Similares

Substituent Variations on the Pyrrolo[2,3-b]pyridine Core

Compound Name Substituent(s) Position(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid -COOH 6 C₈H₆N₂O₂ 162.15 High purity (95+%); used in medicinal chemistry
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid -Br, -COOH 5, 2 C₈H₅BrN₂O₂ 241.04 Bromine enhances cross-coupling reactivity
4-Iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid -I, -COOH 4, 6 C₈H₅IN₂O₂ 288.04 Iodo-substituted; potential for radiopharmaceuticals
6-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid -OCH₃, -COOH 6, 2 C₉H₈N₂O₃ 192.17 Methoxy group increases electron density
6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid -CF₃, -COOH 6, 2 C₉H₅F₃N₂O₂ 230.15 CF₃ enhances metabolic stability

Ring Fusion Isomerism

Variations in ring fusion positions alter electronic distribution and binding affinity:

  • 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid (CAS 112766-32-2):
    • Same molecular formula (C₈H₆N₂O₂ ) but fused at [3,2-b] instead of [2,3-b].
    • Structural isomerism may reduce solubility due to altered hydrogen-bonding capacity .

Key Research Findings

Substituent Effects :

  • Electron-withdrawing groups (e.g., -Cl, -CF₃) increase the carboxylic acid’s acidity, enhancing interactions with biological targets .
  • Bulkier substituents (e.g., -I) may hinder enzymatic binding but improve pharmacokinetic properties .

Structural Isomerism :

  • Pyrrolo[3,2-b]pyridine-6-carboxylic acid exhibits distinct electronic properties compared to the [2,3-b] isomer, impacting drug design .

Synthetic Accessibility :

  • Unsubstituted derivatives (e.g., 10a) achieve higher yields (>90%), while halogenated analogs require optimized conditions .

Q & A

Basic Research Questions

What are the primary synthetic routes for 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, and how are yields optimized?

The synthesis typically involves cyclization reactions or condensation of pyrrole and pyridine precursors. For example:

  • Route 1 : Condensation of 2-amino-1H-pyrrole with carbonitriles under acidic conditions (e.g., acetic acid) to form the core scaffold .
  • Route 2 : Functionalization of brominated intermediates (e.g., 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid) via palladium-catalyzed cross-coupling or hydrolysis to introduce the carboxylic acid group .
    Optimization : Yields (>90%) are achieved by controlling reaction temperature (80–120°C) and using anhydrous solvents (e.g., DMF or THF) .

Table 1 : Synthetic Methods and Yields

MethodKey Reagents/ConditionsYield (%)Reference
Cyclization2-Amino-1H-pyrrole, AcOH, 100°C92
Bromide HydrolysisH2O/NaOH, 80°C94

How is this compound characterized spectroscopically?

Critical spectral data include:

  • 1H NMR (DMSO-d6): δ 12.25 (s, 1H, COOH), 8.20 (d, J=8.0 Hz, pyridine-H), 7.75 (s, pyrrole-H) .
  • LCMS/HRMS : m/z 163.04 (M+H)+, with HPLC purity >97% .
  • IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch) .

What are the solubility and stability profiles of this compound under varying pH conditions?

  • Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) but limited in water (<1 mg/mL at pH 7). Acidic conditions (pH <3) improve aqueous solubility due to protonation of the pyridine nitrogen .
  • Stability : Degrades in strongly acidic/basic conditions (pH <2 or >10). Store at -20°C under inert atmosphere to prevent oxidation .

Advanced Research Questions

How can structural instability in acidic media be mitigated during derivatization?

Instability arises from protonation-induced ring strain. Strategies include:

  • Protecting Groups : Use tert-butyl or benzyl esters to shield the carboxylic acid during reactions .
  • Low-Temperature Conditions : Conduct reactions at 0–5°C to slow degradation .
  • Alternative Solvents : Replace aqueous HCl with trifluoroacetic acid (TFA) for milder acidity .

What methods resolve contradictions in biological activity data across derivatives?

Discrepancies in activity (e.g., antiviral vs. antitumor) may stem from:

  • Substituent Effects : Electron-withdrawing groups (e.g., -CF3) enhance antitumor activity by increasing cellular uptake, while bulky groups reduce bioavailability .
  • Assay Variability : Standardize cell lines (e.g., HepG2 for cytotoxicity) and control for pH-dependent solubility .

Table 2 : Biological Activity vs. Substituents

DerivativeSubstituentActivity (IC50, μM)Reference
6-Trifluoromethyl-CF30.12 (Antitumor)
6-Methoxy-OCH31.8 (Antiviral)

What strategies enable regioselective functionalization of the pyrrolo-pyridine core?

  • C-3 vs. C-6 Selectivity : Use directing groups (e.g., -COOH at C-6) to favor electrophilic substitution at C-3 .
  • Cross-Coupling : Suzuki-Miyaura reactions at C-5 require Pd(OAc)2/XPhos catalysts for aryl/heteroaryl coupling .

How do computational methods guide the design of bioactive derivatives?

  • Docking Studies : Predict binding to kinase targets (e.g., EGFR) by modeling hydrogen bonds between the carboxylic acid and Lys745 .
  • QSAR Models : Correlate logP values (<2.5) with improved blood-brain barrier penetration for CNS applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.